Methacholine chloride, United States PharmacopeiaReference Standard
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methacholine chloride is synthesized by the esterification of β-methylcholine with acetic anhydride. The reaction typically involves the following steps:
Formation of β-methylcholine: This is achieved by the methylation of choline.
Esterification: β-methylcholine is then reacted with acetic anhydride to form methacholine.
Industrial Production Methods
In industrial settings, methacholine chloride is produced by dissolving the compound in 0.9% sodium chloride solution, with or without the presence of 0.4% phenol to prevent biological growth . The solution is then subjected to serial dilutions to achieve the desired concentration for use in bronchial challenge tests .
Chemical Reactions Analysis
Types of Reactions
Methacholine chloride undergoes several types of chemical reactions, including:
Hydrolysis: Methacholine chloride hydrolyzes to form β-methylcholine and acetic acid.
Oxidation and Reduction: While specific oxidation and reduction reactions are not commonly reported, the compound’s structure suggests potential reactivity under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: This reaction typically occurs in the presence of water and is accelerated by acidic or basic conditions.
Esterification: Acetic anhydride is commonly used for the esterification of β-methylcholine.
Major Products
Scientific Research Applications
Methacholine chloride has a wide range of applications in scientific research:
Mechanism of Action
Methacholine chloride acts as a cholinergic agonist by binding to muscarinic receptors in the bronchial smooth muscle . This binding induces bronchoconstriction, which is more pronounced in patients with asthma due to their heightened airway responsiveness . The compound’s quaternary ammonium group is essential for its activity, and its ester group makes it susceptible to hydrolysis by acetylcholinesterase .
Comparison with Similar Compounds
Similar Compounds
Acetylcholine: The natural neurotransmitter that methacholine chloride mimics.
Carbachol: Another cholinergic agonist used in ophthalmology.
Bethanechol: A cholinergic agonist used to treat urinary retention.
Uniqueness
Methacholine chloride is unique in its specific use for diagnosing bronchial hyperreactivity through the bronchial challenge test . Unlike acetylcholine, methacholine chloride has a β-methyl group that provides selectivity towards muscarinic receptors over nicotinic receptors .
Properties
Molecular Formula |
C8H19ClNO2+ |
---|---|
Molecular Weight |
196.69 g/mol |
IUPAC Name |
2-acetyloxypropyl(trimethyl)azanium;hydrochloride |
InChI |
InChI=1S/C8H18NO2.ClH/c1-7(11-8(2)10)6-9(3,4)5;/h7H,6H2,1-5H3;1H/q+1; |
InChI Key |
JHPHVAVFUYTVCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C[N+](C)(C)C)OC(=O)C.Cl |
Origin of Product |
United States |
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